(2S)-2-bromo-3-methylpentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11BrO2 |
|---|---|
Molecular Weight |
195.05 g/mol |
IUPAC Name |
(2S)-2-bromo-3-methylpentanoic acid |
InChI |
InChI=1S/C6H11BrO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t4?,5-/m0/s1 |
InChI Key |
GQZXYZIKUQUVKE-AKGZTFGVSA-N |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)O)Br |
Canonical SMILES |
CCC(C)C(C(=O)O)Br |
Origin of Product |
United States |
Advanced Methodologies for the Stereoselective Synthesis of 2s 2 Bromo 3 Methylpentanoic Acid
Asymmetric Bromination Strategies
Asymmetric bromination is a key transformation for the synthesis of (2S)-2-bromo-3-methylpentanoic acid. These strategies can be broadly categorized into chiral auxiliary-mediated approaches and chiral catalyst-enabled brominations. Both methodologies aim to create a chiral environment around the substrate, which directs the attack of the brominating agent to one face of the molecule, leading to the desired stereoisomer.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate molecule to direct a subsequent stereoselective transformation. After the desired reaction, the auxiliary is removed, having fulfilled its role of inducing chirality.
Oppolzer's bornane sultam is a highly effective and widely used chiral auxiliary. In this approach, 3-methylpentanoic acid is first converted to its corresponding acyl chloride, which then reacts with the chiral sultam to form an N-acyl sultam. The rigid bicyclic structure of the bornane sultam provides a well-defined chiral environment, effectively shielding one face of the enolate derived from the N-acyl sultam.
The N-acyl sultam is deprotonated with a strong base, such as sodium hexamethyldisilazide (NaHMDS), to form a chiral enolate. This enolate is then quenched with an electrophilic bromine source, like N-bromosuccinimide (NBS). The steric hindrance from the sultam directs the incoming electrophile to the less hindered face of the enolate, resulting in a highly diastereoselective bromination. Finally, the chiral auxiliary is cleaved through hydrolysis to yield the target this compound with high enantiomeric purity.
| Step | Reagents and Conditions | Intermediate/Product | Typical Diastereomeric Excess (d.e.) |
| 1. Acylation | 3-methylpentanoyl chloride, Oppolzer's sultam, DMAP, CH2Cl2 | N-(3-methylpentanoyl)bornane-10,2-sultam | N/A |
| 2. Bromination | 1. NaHMDS, THF, -78 °C; 2. NBS | N-((2S)-2-bromo-3-methylpentanoyl)bornane-10,2-sultam | >95% |
| 3. Cleavage | LiOH, H2O2, THF/H2O | This compound | >95% e.e. |
Another effective chiral auxiliary is (2S,5S)-2,5-diphenylpyrrolidine. This C2-symmetric amine can be used to form a chiral amide with 3-methylpentanoic acid. Similar to the Oppolzer's sultam approach, the resulting chiral amide can be deprotonated to form a chiral enolate. The phenyl groups on the pyrrolidine (B122466) ring create a sterically demanding environment that directs the approach of the brominating agent.
The enolate is formed using a strong base, and subsequent reaction with an electrophilic bromine source leads to the formation of the α-bromo amide with high diastereoselectivity. The final step is the hydrolysis of the amide bond to release the desired this compound and recover the chiral auxiliary. The efficiency of this method relies on the effective steric shielding provided by the bulky phenyl groups of the auxiliary.
An alternative to the use of chiral auxiliaries attached to the carboxyl group is the use of a chiral alcohol to form a chiral ester. This strategy often involves an SN2 reaction where the stereochemistry at the α-carbon is inverted. The synthesis starts with the corresponding α-hydroxy acid, (R)-2-hydroxy-3-methylpentanoic acid. This starting material can be prepared through various stereoselective methods.
The hydroxyl group of the (R)-2-hydroxy-3-methylpentanoic acid is a poor leaving group and must be activated. This can be achieved by converting it into a sulfonate ester, such as a tosylate or mesylate, or by using reagents like phosphorus tribromide (PBr3). The reaction with PBr3 proceeds through an SN2 mechanism, where a bromide ion attacks the α-carbon from the side opposite to the leaving group, resulting in an inversion of stereochemistry. This inversion converts the (R)-2-hydroxy acid derivative into the desired this compound.
| Starting Material | Reagent | Mechanism | Product | Stereochemical Outcome |
| (R)-2-hydroxy-3-methylpentanoic acid | PBr3 | SN2 | This compound | Inversion of configuration |
Chiral Catalyst-Enabled Bromination
Chiral catalyst-enabled bromination offers an atom-economical alternative to the use of stoichiometric chiral auxiliaries. In this approach, a substoichiometric amount of a chiral catalyst is used to generate the desired stereoisomer.
Palladium catalysts, in combination with chiral phosphine (B1218219) ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), have been successfully employed in a variety of asymmetric transformations. For the α-bromination of carboxylic acids, a plausible catalytic cycle would involve the formation of a chiral palladium enolate.
The process could start with the conversion of 3-methylpentanoic acid to an acid anhydride (B1165640) or another activated derivative. This substrate would then react with a Pd(0) complex, which, in the presence of a chiral ligand like (S)-BINAP, would form a chiral palladium(II) complex. Oxidative addition, followed by deprotonation, would generate a chiral palladium enolate. The geometry of this enolate is dictated by the chiral ligand. Subsequent reaction with an electrophilic bromine source would lead to the reductive elimination of the α-bromo acid and regeneration of the Pd(0) catalyst. The enantioselectivity of the reaction is controlled by the chiral environment created by the BINAP ligand around the palladium center.
N-Heterocyclic Carbene (NHC)-Catalyzed Asymmetric Hydration for α-Halo Carboxylic Acid Formation
A modern approach to the synthesis of enantioenriched α-halo carboxylic acids involves the use of N-Heterocyclic Carbene (NHC) organocatalysis. This method typically proceeds via an asymmetric hydration of α,α-dichloro aldehydes or α-halo enals through a redox process. While not yet specifically documented for the synthesis of this compound, the general methodology represents a powerful strategy for accessing chiral α-halo acids.
The reaction mechanism involves the NHC catalyst inducing an umpolung (polarity reversal) at the aldehyde carbon. For instance, in the hydration of an α,α-dichloro aldehyde, the NHC catalyst adds to the aldehyde, and subsequent steps involving water as a nucleophile lead to the formation of the α-chloro carboxylic acid. The chirality of the NHC catalyst directs the stereochemical outcome of the reaction, yielding an enantioenriched product. sciencemadness.orgwikipedia.org
Research has shown that the structure of the NHC catalyst is critical for both reactivity and enantioselectivity. wikipedia.org Electron-withdrawing groups on the N-aryl substituents of the triazolium-based NHC precatalyst are often necessary to facilitate the reaction. wikipedia.org The choice of catalyst can significantly influence the enantiomeric excess (ee) and yield of the final α-halo acid product. wikipedia.org
Table 1: Effect of NHC Catalyst on Asymmetric Hydration
| Catalyst | Substituent on N-aryl group | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| C1 | 2,6-dichlorophenyl | 89 | 78 |
| C2 | 2,6-difluorophenyl | 87 | 87 |
| C3 | 3,5-bis(trifluoromethyl)phenyl | No Reaction | - |
| C4 | Mesityl | No Reaction | - |
This table is generated based on data for the synthesis of an α-chloro acid and illustrates the general influence of catalyst structure on the reaction outcome as described in the literature. wikipedia.org
Lewis Acid-Promoted Asymmetric Bromoazidation
Another potent strategy for the stereoselective introduction of a bromine atom at the α-position is the Lewis acid-catalyzed asymmetric bromoazidation of α,β-unsaturated carboxylic acid derivatives. nih.gov This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and trimethylsilyl (B98337) azide (B81097) (TMSN₃) as the azide source. nih.gov
The key to the stereocontrol is the use of a chiral auxiliary attached to the carboxylic acid and a suitable Lewis acid catalyst to orchestrate the facial selectivity of the addition across the double bond. Research has identified Ytterbium triflate (Yb(OTf)₃) as an effective catalyst for this transformation. nih.gov The reaction proceeds with high regio- and anti-selectivity, affording a β-azido-α-bromo product. nih.gov Subsequent chemical manipulation would be required to remove the azide group and liberate the carboxylic acid, providing the desired α-bromo acid. The diastereoselectivity is highly dependent on the chiral auxiliary employed. For example, using Oppolzer's bornane sultam as a chiral auxiliary can yield good diastereoselectivity, while other auxiliaries like (2S,5S)-2,5-diphenylpyrrolidine have been shown to provide excellent diastereoselectivity (>95:5). nih.gov
Enantioselective Synthesis from Chiral Precursors
Derivatization of Chiral Amino Acids (e.g., L-Isoleucine)
One of the most direct and well-established methods for preparing this compound is through the stereospecific derivatization of the naturally occurring amino acid, L-isoleucine. The chemical name for L-isoleucine is (2S,3S)-2-amino-3-methylpentanoic acid, which possesses the exact carbon skeleton and, crucially, the correct (S)-stereochemistry at the C3 position required for the target molecule. sigmaaldrich.comnih.gov
The transformation is achieved via a diazotization reaction, where the primary amino group of L-isoleucine is converted into a diazonium salt intermediate using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrobromic acid (HBr). sciencemadness.org This reaction is conducted at low temperatures (typically 0–5 °C) to ensure the stability of the diazonium salt. The diazonium group is an excellent leaving group (N₂), and it is subsequently displaced by a bromide ion (Br⁻) from the HBr. This results in the formation of this compound.
Control of Racemization during Synthesis and Post-Synthetic Stereochemical Refinement
Optimization of Reaction Conditions to Minimize Racemization
Maintaining the stereochemical integrity of the α-carbon is paramount throughout the synthesis of this compound. Racemization, the formation of the unwanted (2R) enantiomer, can occur if the proton at the α-carbon is abstracted, leading to a planar, achiral enolate intermediate that can be protonated from either face. This is a particular risk under basic conditions or at elevated temperatures. researchgate.net
When using the L-isoleucine derivatization route, the most critical parameter to control is the reaction temperature during diazotization. The aliphatic diazonium salt intermediate is inherently unstable and must be generated and reacted in situ at low temperatures (0–5 °C). youtube.com Allowing the temperature to rise can lead to decomposition and side reactions that may compromise the stereochemical purity.
The use of protecting groups on the carboxylic acid, such as converting it to an ester, can increase the risk of racemization because the acidity of the α-proton is enhanced. researchgate.net Therefore, performing the diazotization on the free amino acid helps to suppress this side reaction, as the carboxylate anion is less electron-withdrawing than an ester group.
Table 2: Key Parameters for Minimizing Racemization
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| Temperature | 0–5 °C | Increases stability of the diazonium intermediate, preventing decomposition and side reactions. youtube.com |
| pH/Reagents | Strongly acidic (e.g., HBr) | Suppresses the formation of enolates by ensuring the α-carbon is not deprotonated. |
| Reaction Time | Minimized | Reduces the time the chiral intermediate is exposed to potentially racemizing conditions. |
| Substrate Form | Free Carboxylic Acid | The carboxylate form is less prone to α-proton abstraction compared to its corresponding ester. researchgate.net |
Dynamic Kinetic Resolution of α-Bromo Carboxylic Acid Derivatives
Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds from a racemic mixture, theoretically allowing for a 100% yield of a single enantiomer. This process involves the in-situ racemization of the starting material, enabling the continuous conversion of the undesired enantiomer into the desired one, which is then selectively transformed into the product.
In the context of synthesizing this compound, DKR is applied to racemic α-bromo carboxylic acid derivatives. The core principle involves the use of a chiral catalyst or reagent that selectively reacts with one enantiomer of the rapidly racemizing α-bromo acid derivative.
Research in the Bulletin of the Korean Chemical Society has explored the dynamic kinetic resolution of α-bromo carboxylic acid derivatives through asymmetric nucleophilic substitution with chiral α-amino ester nucleophiles. koreascience.kr While not specifically detailing the synthesis of this compound, the studies demonstrate the feasibility of this approach for structurally similar compounds. The process typically involves a base, such as N,N-diisopropylethylamine (DIEA), and a catalyst, like tetrabutylammonium (B224687) iodide (TBAI), to facilitate both the racemization of the α-bromo acid derivative and the subsequent stereoselective nucleophilic substitution. koreascience.krresearchgate.net
The stereoselectivity of these reactions can be significant, with diastereomeric ratios (dr) reaching up to 90:10 in the formation of N-carboxyalkyl dipeptide analogues from the reaction of N-(α-bromo-α-phenylacetyl)-L-alanine methyl ester with various amino ester nucleophiles. koreascience.kr This indicates that with the appropriate choice of chiral nucleophile and reaction conditions, a high degree of stereocontrol can be achieved in the synthesis of α-substituted carboxylic acid derivatives.
Biocatalysis offers another promising avenue for the DKR of α-bromo acid precursors. For instance, biocatalytic transamination has been successfully employed for the synthesis of β-branched aromatic α-amino acids, achieving high diastereo- and enantioselectivity. nih.gov This method utilizes enzymes that can operate under conditions that promote the racemization of the substrate while selectively catalyzing the reaction of one enantiomer. Although direct application to this compound is not explicitly reported, the principle can be extended to the enzymatic resolution of a suitable precursor.
The following table summarizes representative results from DKR studies on analogous α-bromo carboxylic acid derivatives, highlighting the potential of this methodology.
| Starting Material (Racemic α-Bromo Derivative) | Chiral Nucleophile/Catalyst | Diastereomeric Ratio (dr) | Reference |
| N-(α-bromo-α-phenylacetyl)-L-alanine methyl ester | L-alanine methyl ester | 90:10 | koreascience.kr |
| General α-bromo carboxylic acid derivatives | Chiral α-amino esters | up to 87:13 | koreascience.krresearchgate.net |
This table presents data from studies on analogous compounds to illustrate the potential diastereoselectivities achievable through DKR.
Application of Nucleophilic Substitution or Hydrogenation Steps for Stereochemical Purity
Achieving high stereochemical purity in the synthesis of this compound often relies on key steps involving nucleophilic substitution or hydrogenation, which can either introduce the desired stereocenter or enhance the enantiomeric excess of an existing one.
Nucleophilic Substitution:
For instance, the use of chiral α-amino esters as nucleophiles in the presence of TBAI and DIEA has been shown to be effective in the dynamic kinetic resolution of α-bromo carboxylic acid derivatives. koreascience.krresearchgate.net The iodide from TBAI can transiently displace the bromide, forming a more reactive α-iodo intermediate that undergoes faster racemization and reaction. The chiral nucleophile then preferentially reacts with one of the enantiomers of the rapidly equilibrating α-halo intermediate.
Hydrogenation:
Asymmetric hydrogenation is a powerful tool for establishing stereocenters with high enantioselectivity. In a potential synthetic route to this compound, a prochiral unsaturated precursor, such as 2-bromo-3-methylpent-2-enoic acid, could be subjected to asymmetric hydrogenation. This would involve the use of a chiral transition metal catalyst, typically based on rhodium or ruthenium with chiral phosphine ligands, to deliver hydrogen to one face of the double bond selectively.
The following table outlines the role of these key steps in achieving stereochemical purity, based on general principles and findings for related transformations.
| Method | Key Transformation | Purpose | Potential Outcome |
| Stereoselective Nucleophilic Substitution | Reaction of a racemic α-bromo precursor with a chiral nucleophile. | To induce diastereoselectivity in a DKR process. | Formation of a product with high diastereomeric excess. |
| Asymmetric Hydrogenation | Reduction of a prochiral unsaturated precursor. | To create the desired stereocenter at C2 with high enantioselectivity. | High enantiomeric excess of the target (2S) isomer. |
This table illustrates the strategic application of nucleophilic substitution and hydrogenation to achieve stereochemical control in the synthesis of chiral molecules like this compound.
Mechanistic Investigations and Reaction Pathways of α Bromination of Carboxylic Acids
Alternative Bromination Reagents and Their Mechanistic Pathways
While the HVZ reaction is a classic method, other reagents have been developed for the α-bromination of carboxylic acids and their derivatives, each offering different mechanistic pathways and selectivities.
N-Bromosuccinimide (NBS) is a versatile reagent for bromination and can participate in both acid-catalyzed and radical reaction pathways. organic-chemistry.orgmasterorganicchemistry.com
In the presence of an acid catalyst, NBS can be used to α-brominate carboxylic acid chlorides. manac-inc.co.jp The acid promotes the enolization of the acyl chloride, which then reacts with the electrophilic bromine from NBS. This method can be advantageous as it often proceeds under milder conditions than the traditional HVZ reaction. manac-inc.co.jp
Alternatively, NBS is widely known as a reagent for radical bromination, particularly at allylic and benzylic positions. masterorganicchemistry.comchemistrysteps.com For the α-bromination of simple carboxylic acids, a radical pathway can also be initiated. This typically involves the homolytic cleavage of the N-Br bond in NBS, often initiated by light or a radical initiator, to generate a bromine radical. This radical can then abstract an α-hydrogen from the carboxylic acid, leading to a carbon-centered radical that subsequently reacts with another molecule of NBS to propagate the chain reaction. The stereochemical outcome of radical bromination at a stereocenter also tends to result in racemization due to the planar or rapidly inverting nature of the radical intermediate. chemistrysteps.com
Table 2: Comparison of Bromination Pathways using NBS
| Pathway | Key Features |
| Acid-Catalyzed | Involves enol or enolate intermediates. |
| Applicable to carbonyl compounds. | |
| Can offer good regioselectivity. | |
| Radical | Involves radical intermediates. |
| Selective for allylic and benzylic positions. | |
| Initiated by light or radical initiators. |
Bromodimethylsulfonium bromide is another effective reagent for regioselective bromination. researchgate.netorganic-chemistry.orgscispace.com It is considered a milder and more selective brominating agent for electrophilic aromatic bromination compared to elemental bromine. nih.gov While its primary application is in the bromination of aromatic compounds, it has also been shown to be an effective and regioselective reagent for the α-monobromination of β-keto esters and 1,3-diketones. The mechanism is believed to involve the facilitation of enol formation by the bromodimethylsulfonium bromide, which then delivers the bromine to the α-position. Its bulky nature can contribute to its high regioselectivity. nih.gov
Phase-Transfer Catalysis (PTC) in α-Bromination Methodologies
Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. dalalinstitute.com In the context of α-bromination, PTC can be employed to enhance reaction rates and yields.
The principle of PTC involves a catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which is soluble in both the organic and aqueous phases. dalalinstitute.com For the α-bromination of a carboxylic acid, the carboxylate anion can be generated in the aqueous phase using a base. The phase-transfer catalyst then transports the carboxylate anion into the organic phase where it can be converted to an enolate and react with the brominating agent. This methodology can offer several advantages, including milder reaction conditions, reduced side reactions, and the ability to use a wider range of brominating agents. Chiral phase-transfer catalysts have also been developed to achieve enantioselective α-alkylations and could conceptually be applied to halogenations. crdeepjournal.org The application of PTC in the esterification of organic acids has been well-studied and provides a model for its use in other reactions involving carboxylic acids. mdpi.com
Synthetic Transformations and Chemical Reactivity of 2s 2 Bromo 3 Methylpentanoic Acid
Nucleophilic Substitution Reactions at the α-Carbon
The bromine atom at the α-position to the carboxyl group is highly susceptible to nucleophilic substitution, primarily through an SN2 mechanism. The adjacent carbonyl group stabilizes the transition state of the SN2 reaction, thereby increasing the reaction rate compared to a typical secondary alkyl bromide. libretexts.orglibretexts.org This enhanced reactivity allows for the introduction of a wide range of nucleophiles at the α-carbon.
Conversion to α-Amino Acids
A significant application of (2S)-2-bromo-3-methylpentanoic acid is its use as a precursor for the synthesis of α-amino acids, most notably L-isoleucine and its derivatives. sigmaaldrich.comlookchem.com The reaction of α-bromo carboxylic acids with an excess of ammonia (B1221849) is a direct route to α-amino acids. libretexts.orglibretexts.org This amination process involves the displacement of the bromide ion by the ammonia nucleophile.
The synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor for labeled isoleucine residues in peptides, has been reported. rsc.org While the specific starting material in this synthesis was not this compound, the general principle of nucleophilic substitution on a related chiral template is demonstrated. The stereochemistry at the α-carbon is crucial and is typically retained or inverted depending on the specific reaction conditions and the nucleophile used.
| Reactant | Reagent | Product | Application |
| This compound | Ammonia | L-Isoleucine | Synthesis of peptides and proteins |
| 3-chlorobut-1-yne | Multiple steps | (2S,3S)-2-amino-3-methylpent-4-ynoic acid | Precursor for labeled isoleucine |
Conversion to α-Hydroxy Carboxylic Acids
The hydrolysis of this compound provides a direct pathway to α-hydroxy carboxylic acids. This transformation is typically achieved by reacting the α-bromo acid with an aqueous base, such as sodium hydroxide (B78521), followed by an acidic workup. libretexts.orglibretexts.org The hydroxide ion acts as the nucleophile, displacing the bromide to form the corresponding α-hydroxy acid. This reaction is a common method for producing α-hydroxy carboxylic acids from their α-halo precursors. wikipedia.org
The resulting product from the hydrolysis of this compound is (2S)-2-hydroxy-3-methylpentanoic acid, a metabolite of L-isoleucine. scbt.comhmdb.ca It's important to note that under certain solvolysis conditions, particularly those favoring an SN1 mechanism, rearrangement can occur. For instance, the hydrolysis of 2-bromo-3-methylbutane, a related secondary alkyl halide, yields the rearranged tertiary alcohol, 2-methyl-2-butanol. doubtnut.com
| Reactant | Reagents | Product |
| This compound | 1. Aqueous NaOH 2. H3O+ | (2S)-2-Hydroxy-3-methylpentanoic acid |
| α-Bromo carboxylic acids | Aqueous base, then acid workup | α-Hydroxy carboxylic acids |
Formation of α-Azido Carboxylic Acid Derivatives
The introduction of an azide (B81097) group at the α-position can be achieved through the reaction of this compound with an azide salt, such as sodium azide. This nucleophilic substitution reaction replaces the bromine atom with the azido (B1232118) group, yielding an α-azido carboxylic acid. nih.gov Azido compounds are versatile synthetic intermediates, which can be further transformed into amines, amides, or triazoles. nih.gov
The synthesis of α-azido ketones from α-bromo ketones using sodium azide in a suitable solvent like DMF is a well-established method. nih.gov A similar principle applies to the synthesis of α-azido carboxylic acids. These reactions are valuable for creating non-natural amino acids and other complex nitrogen-containing molecules. nih.gov
| Reactant | Reagent | Product |
| This compound | Sodium Azide (NaN3) | (2S)-2-Azido-3-methylpentanoic acid |
| α-Bromo ketones | Sodium Azide (NaN3) | α-Azido ketones |
Synthesis of α-Aryloxy and Other α-Heteroatom Functionalized Compounds
The reactivity of the α-bromo position allows for the introduction of various other heteroatom nucleophiles. For instance, reaction with phenoxides (generated from phenols and a base) would lead to the formation of α-aryloxy carboxylic acids. Similarly, other heteroatom nucleophiles can be employed to create a diverse range of α-functionalized compounds. libretexts.orglibretexts.org
The general principle of synthesizing α-functionalized amides via heteroatom-hydrogen insertion reactions highlights the broad scope of introducing different atoms at the α-position of carbonyl compounds. nih.gov While this specific methodology may not directly apply to this compound without modification, it underscores the synthetic interest in creating α-heteroatom functionalized carbonyl derivatives.
| Reactant | Nucleophile | Product Type |
| This compound | Phenoxide (ArO-) | α-Aryloxy carboxylic acid |
| This compound | Various Heteroatom Nucleophiles | α-Heteroatom functionalized carboxylic acids |
Functionalization at the Carboxyl Group
The carboxyl group of this compound can undergo reactions typical of carboxylic acids, with esterification being a primary example.
Esterification Reactions
Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.combyjus.com This reaction is an equilibrium process, and often the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com
The product of this reaction is the corresponding ester, for example, methyl (2S)-2-bromo-3-methylpentanoate when methanol (B129727) is used as the alcohol. chemspider.com Esterification can also be achieved using other reagents like acid anhydrides or acyl chlorides, which react with alcohols to form esters, often under milder conditions than Fischer esterification. chemguide.co.uk
| Carboxylic Acid | Alcohol | Catalyst/Reagent | Product |
| This compound | Methanol | Acid Catalyst (e.g., H₂SO₄) | Methyl (2S)-2-bromo-3-methylpentanoate |
| Carboxylic Acid | Alcohol | Acid Anhydride (B1165640) | Ester |
| Carboxylic Acid | Alcohol | Acyl Chloride | Ester |
Amidation Reactions
The conversion of carboxylic acids into amides is a fundamental transformation in organic synthesis. For This compound , direct reaction with an amine is generally not efficient without activation. libretexts.org The process typically requires converting the carboxylic acid into a more reactive intermediate, such as an acid chloride, acid anhydride, or ester, to facilitate nucleophilic attack by an amine. libretexts.org
A common laboratory method involves a two-step sequence:
Activation of the Carboxylic Acid : The carboxyl group of This compound is activated by treatment with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride.
Nucleophilic Acyl Substitution : The resulting (2S)-2-bromo-3-methylpentanoyl chloride is then reacted with a primary or secondary amine to furnish the corresponding N-substituted amide. The stereocenter at the C2 position is generally retained throughout this sequence.
Modern methods also allow for direct amidation by using coupling agents or catalysts that activate the carboxylic acid in situ. organic-chemistry.org
Table 1: Examples of Amidation Reactions This table illustrates the potential amide products formed from the reaction of activated this compound with various amines.
| Amine Reactant | Chemical Name | Resulting Amide Product | Chemical Name |
| NH₃ | Ammonia | (2S)-2-bromo-3-methylpentanamide | (2S)-2-bromo-3-methylpentanamide |
| CH₃CH₂NH₂ | Ethylamine | (2S)-N-ethyl-2-bromo-3-methylpentanamide | (2S)-N-ethyl-2-bromo-3-methylpentanamide |
| (CH₃)₂NH | Dimethylamine | (2S)-N,N-dimethyl-2-bromo-3-methylpentanamide | (2S)-N,N-dimethyl-2-bromo-3-methylpentanamide |
| C₆H₅NH₂ | Aniline | (2S)-2-bromo-3-methyl-N-phenylpentanamide | (2S)-2-bromo-3-methyl-N-phenylpentanamide |
Rearrangement and Cyclization Reactions
Darzens Reaction for α,β-Epoxy Ester Formation
The Darzens reaction, or glycidic ester condensation, is a classic method for forming α,β-epoxy esters. The reaction involves the coupling of a carbonyl compound with an α-halo ester in the presence of a base. To utilize This compound in a Darzens reaction, it must first be converted to its corresponding ester, for example, ethyl (2S)-2-bromo-3-methylpentanoate .
The general steps are:
Esterification : The carboxylic acid is converted to an ester (e.g., methyl or ethyl ester) via Fischer esterification or by reaction with an alkyl halide in the presence of a base.
Condensation : The resulting α-bromo ester reacts with an aldehyde or ketone (e.g., acetone) in the presence of a non-nucleophilic base, such as sodium ethoxide or potassium tert-butoxide. The base deprotonates the α-carbon, forming an enolate that attacks the carbonyl carbon.
Intramolecular Cyclization : The resulting halo-alkoxide intermediate undergoes an intramolecular Sₙ2 reaction to form the epoxide ring, yielding an α,β-epoxy ester (glycidic ester).
Conversion to α-Epoxides via α-Halo Alcohols
An alternative route to epoxides from This compound proceeds through the formation of an α-halo alcohol (a halohydrin). This transformation is a reliable two-step process.
Reduction of the Carboxylic Acid : The carboxyl group is reduced to a primary alcohol using a powerful reducing agent, typically lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This step yields (2S)-2-bromo-3-methylpentan-1-ol .
Intramolecular Williamson Ether Synthesis : The intermediate α-bromo alcohol is treated with a base (e.g., sodium hydroxide). The base deprotonates the hydroxyl group to form an alkoxide, which then acts as an internal nucleophile. It attacks the adjacent carbon bearing the bromine atom, displacing the bromide ion and closing the three-membered epoxide ring to form (2S)-2-(1-methylethyl)oxirane .
Table 2: Reagents for Conversion to α-Epoxides This table outlines the reagents and intermediates in the conversion of this compound to its corresponding α-epoxide.
| Step | Starting Material | Reagent(s) | Intermediate/Product |
| 1. Reduction | This compound | 1. LiAlH₄ or BH₃2. H₂O workup | (2S)-2-bromo-3-methylpentan-1-ol |
| 2. Cyclization | (2S)-2-bromo-3-methylpentan-1-ol | NaOH or K₂CO₃ | (2S)-2-(1-methylethyl)oxirane |
Isomerization Reactions to Azirine-2-Carboxylic Acid Derivatives
Azirine-2-carboxylic acids are a class of strained heterocyclic compounds. nih.gov While This compound is a valuable chiral precursor, its direct isomerization to an azirine derivative is not a commonly reported synthetic pathway. The predominant and most effective modern method for synthesizing azirine-2-carboxylic acid derivatives involves the catalytic isomerization of isoxazole (B147169) precursors. nih.govnih.govbeilstein-journals.org
This established route typically proceeds via the FeCl₂-catalyzed rearrangement of 5-chloroisoxazoles into highly reactive azirine-2-carbonyl chlorides. nih.govbeilstein-journals.org These intermediates can then be hydrolyzed or reacted with other nucleophiles to generate a wide array of azirine-2-carboxylic acids and their derivatives. nih.govnih.gov Therefore, the synthesis of an azirine with a structure related to the title compound would likely be approached through the synthesis and subsequent rearrangement of a corresponding substituted isoxazole rather than from the α-bromo acid itself.
Free Radical and Atom Transfer Processes
The carbon-bromine bond in This compound is susceptible to homolytic cleavage under free-radical conditions. youtube.com This allows the compound to participate in atom transfer processes, making it a potential initiator or reactant in radical-mediated reactions.
In a typical Atom Transfer Radical Addition (ATRA) process, the reaction is initiated by a radical initiator or by heat or light, which facilitates the abstraction of the bromine atom from the α-position by a transition metal catalyst or another radical species. This generates a carbon-centered radical at the C2 position of the 3-methylpentanoic acid scaffold.
This electrophilic radical can then engage in various reactions, most notably addition across the double bond of an alkene. This step creates a new carbon-carbon bond and transfers the radical to the alkene substrate. The resulting radical can then abstract a bromine atom from another molecule of the starting material or a catalyst complex to propagate the chain and form the final product. These processes are foundational in polymer chemistry and for the formation of complex carbon skeletons. libretexts.org
Table 3: Potential Free Radical and Atom Transfer Reactions This table provides hypothetical examples of products from the atom transfer radical addition of this compound to various alkenes.
| Alkene Reactant | Chemical Name | Resulting Adduct (after Bromine transfer) |
| H₂C=CH₂ | Ethene | (4S)-4-bromo-5-methylheptanoic acid |
| H₂C=CH-C₆H₅ | Styrene | (4S)-4-bromo-5-methyl-2-phenylheptanoic acid |
| H₂C=CH-COOCH₃ | Methyl acrylate | Methyl (4S)-2,4-dibromo-5-methylheptanoate |
Applications and Synthetic Utility of 2s 2 Bromo 3 Methylpentanoic Acid As a Chiral Synthon
Precursor in the Synthesis of Biologically Relevant Molecules and Peptidomimetics
The defined stereochemistry of (2S)-2-bromo-3-methylpentanoic acid makes it a crucial starting material for molecules with specific biological activities. Chiral α-bromo acids are widely employed as key building blocks in medicinal chemistry for the synthesis of natural products and drug candidates. thieme-connect.com Their utility extends to the creation of peptidomimetics, which are compounds designed to mimic or block the biological effects of peptides.
One significant application is in the synthesis of peptide-bond isosteres, where the typical amide linkage of a peptide is replaced with a different chemical group. thieme-connect.com This modification can enhance the metabolic stability and bioavailability of a peptide-based drug. The α-bromo acid can be used to introduce non-natural amino acid residues or to create linkages that are resistant to enzymatic degradation. For instance, the bromo-substituent can be displaced by various nucleophiles to build complex side chains or to form heterocyclic systems that mimic the turns and folds of a natural peptide. nih.gov Research has shown the use of similar bromo-functionalized chiral molecules, like those derived from tryptophan, to construct the core of bioactive natural products. mdpi.com
Intermediate in Pharmaceutical and Agrochemical Synthesis
This compound and its related α-bromo acids serve as important intermediates in the synthesis of active ingredients for the pharmaceutical and agrochemical industries. pacificbiochem.com The presence of both a carboxylic acid and a reactive bromine atom on a chiral framework allows for the construction of a wide array of more complex molecules.
In pharmaceutical development, this compound can act as a precursor for potential drug candidates that target specific enzymes or receptors. The stereochemistry is often critical for biological activity, as the spatial orientation of the methyl group can influence how the molecule binds to its biological target. In the agrochemical sector, it is employed in the production of pesticides and herbicides, where molecular shape and chirality play a key role in the compound's efficacy and selectivity. pacificbiochem.com
| Industry | Application of this compound | Key Feature Utilized |
| Pharmaceutical | Precursor for drug candidates; synthesis of active pharmaceutical ingredients (APIs). | Chirality for specific receptor/enzyme binding; reactive bromine for nucleophilic substitution. |
| Agrochemical | Intermediate in the production of pesticides and herbicides. pacificbiochem.com | Molecular structure and chirality for target-specific activity. pacificbiochem.com |
Building Block for Complex Organic Scaffolds and Multi-Chiral Center Systems
The utility of this compound extends to its role as a fundamental building block for intricate organic structures and molecules containing multiple chiral centers. thieme-connect.com For a compound with n chirality centers, the maximum number of possible stereoisomers is 2n. libretexts.org Starting with a pure enantiomer like this compound allows chemists to control the stereochemical outcome of subsequent reactions.
When this chiral synthon is used in a synthesis, its existing stereocenter can direct the formation of new chiral centers, a phenomenon known as diastereoselection. rutgers.edu This is crucial for building molecules with precise three-dimensional structures, such as complex heterocyclic frameworks or natural products. thieme-connect.com For example, in the synthesis of 2-bromo-3-chlorobutane, which has two chiral centers, four possible stereoisomers can exist (RR, SS, RS, and SR). libretexts.org By starting with a chiral bromo-compound, the number of potential products can be significantly reduced, making the synthesis more efficient and predictable. The downstream products of similar chiral bromo-acids include other valuable chiral intermediates, demonstrating their role in expanding the library of available building blocks. chemsrc.com
Role in Specialty Chemical and Material Production
In addition to its applications in life sciences, this compound is utilized in the production of specialty chemicals and advanced materials. These are chemicals produced for specific, performance-enhancing functions. The unique structure of this bromo-acid can impart desirable properties to the final product. Its role as a reactive intermediate allows for its incorporation into polymers, coatings, or other materials where specific molecular architectures are required. The compound's chirality can be exploited in the synthesis of chiral polymers or materials with unique optical or recognition properties.
General Utility in Homologation Reactions for Amino Acid Synthesis
One of the most fundamental applications of α-bromo acids is in the synthesis of α-amino acids. This compound can serve as an electrophile in a homologation reaction, effectively converting it into a non-natural amino acid with the corresponding side chain.
Reaction Scheme: Amination of an α-Bromo Acid
In this general reaction, R-CH(Br)-COOH represents the α-bromo acid. The reaction with ammonia (B1221849) yields the corresponding α-amino acid.
This method is an extension of well-established organic reactions, providing a reliable route to novel amino acid structures. pressbooks.pub
Advanced Analytical Approaches for Characterization and Enantiomeric Purity Determination
Chiral Chromatography for Enantiomeric Excess Determination, including Chiral HPLC
The separation of enantiomers is a significant analytical challenge because they possess identical physical and chemical properties in an achiral environment. thieme-connect.de Chiral chromatography is a powerful technique for resolving enantiomeric mixtures, allowing for the determination of their relative proportions. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used method for this purpose.
The principle of chiral HPLC lies in the differential interaction between the two enantiomers and the chiral stationary phase. These interactions form transient diastereomeric complexes, which have different energies and stabilities, leading to different retention times for each enantiomer. This allows for their separation and quantification.
The enantiomeric excess (% ee) is a measure of the purity of a chiral sample. thieme-connect.de It is calculated from the areas of the peaks corresponding to the two enantiomers in the chromatogram.
While specific application notes for the chiral separation of (2S)-2-bromo-3-methylpentanoic acid are not broadly published, the methodology can be inferred from the analysis of structurally similar compounds. For instance, the enantiomers of 2-bromo-3-methylbutyric acid have been successfully resolved using a Chirobiotic R chiral HPLC column. sigmaaldrich.com A similar approach would be applicable for this compound.
Table 1: Illustrative Chiral HPLC Method Parameters for a Related Compound
| Parameter | Value |
| Column | Astec® CHIROBIOTIC® R Chiral HPLC Column, 5 µm, 25 cm x 4.6 mm |
| Mobile Phase | Varies depending on specific enantiomers |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector | UV, 254 nm |
| Injection Volume | 5 µL |
| Data adapted from a method for 2-Bromo-3-Methylbutyric Acid Enantiomers. sigmaaldrich.com |
Spectroscopic Methods for Structural Assignment, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Spectroscopic techniques are indispensable for the structural elucidation of organic compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the molecular structure.
¹H NMR: The proton NMR spectrum would show distinct signals for the protons in different chemical environments within the molecule. The chemical shifts, splitting patterns (due to spin-spin coupling), and integration of these signals would help in assigning the protons to their respective positions.
¹³C NMR: The carbon-13 NMR spectrum provides information about the number of non-equivalent carbon atoms in the molecule. docbrown.info For this compound, six distinct signals would be expected, corresponding to the six carbon atoms in its structure. nih.gov The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For example, the carbon atom bonded to the bromine atom would appear at a characteristic downfield shift. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift Range (ppm) |
| C=O (Carboxylic Acid) | 170-185 |
| C-Br | 40-60 |
| C-3 (CH) | 30-50 |
| C-4 (CH₂) | 20-30 |
| C-5 (CH₃) | 10-20 |
| C-3 Methyl (CH₃) | 10-20 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would exhibit characteristic absorption bands for the carboxylic acid and the carbon-bromine bond.
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid.
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.
C-Br Stretch: The carbon-bromine bond typically shows a stretching vibration in the fingerprint region of the spectrum, around 550-600 cm⁻¹.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | 1700-1725 (strong, sharp) |
| C-Br | 550-600 |
Theoretical and Computational Chemistry Studies of α Bromo Carboxylic Acids
Mechanistic Pathways of Asymmetric Catalysis, including Palladium-Catalyzed Reactions
The asymmetric synthesis involving α-bromo carboxylic acids is an area of significant interest, with catalysis being a key tool for controlling stereochemistry. Chiral Brønsted acids, for instance, have emerged as effective organocatalysts. rsc.orgresearchgate.net Carboxylic acids, with pKa values between typical hydrogen bond donors and stronger phosphoric acids, can activate a unique range of substrates. rsc.orgresearchgate.net In the context of (2S)-2-bromo-3-methylpentanoic acid, a chiral catalyst could interact with the molecule to influence reactions at the α-carbon, discriminating between diastereomeric transition states. Proline, a natural amino acid, is a notable bifunctional catalyst capable of forming an enamine and activating an electrophile via its carboxylic acid group, a mechanism that could be adapted for reactions involving α-bromo acid derivatives. youtube.com
Palladium-catalyzed reactions, while extensively studied for aryl halides, offer mechanistic principles applicable to α-bromo carboxylic acids. nih.gov A typical palladium-catalyzed carbonylation cycle involves the oxidative addition of the organobromide to a Pd(0) complex, followed by carbon monoxide (CO) insertion into the resulting Pd-C bond, and subsequent reductive elimination to yield the carbonylated product. For a derivative of this compound, this could provide a pathway to novel carbonyl compounds while potentially retaining the stereochemical integrity at the C3 position. The choice of ligands, such as Xantphos, is critical for stabilizing the palladium catalyst and facilitating the reaction under mild conditions, such as atmospheric pressure of CO. nih.gov
Table 7.1: Overview of Catalytic Approaches for α-Halo Acid Derivatives
| Catalytic System | Catalyst Type | General Application | Potential Relevance to this compound |
|---|---|---|---|
| Chiral Brønsted Acids | Organocatalyst | Asymmetric transformations requiring intermediate catalyst acidity. researchgate.net | Controlling stereoselectivity in nucleophilic substitutions at the C2 position. |
| Proline | Organocatalyst | Asymmetric aldol (B89426) and related reactions via enamine intermediates. youtube.com | Creating new C-C bonds at the α-position with stereocontrol. |
Stereoselectivity in Nucleophilic Substitutions and Rearrangements
The bromine atom at the α-position of this compound makes the α-carbon highly electrophilic and susceptible to nucleophilic substitution, primarily through an SN2 mechanism. libretexts.org The adjacent carbonyl group plays a crucial role by stabilizing the transition state, thereby lowering the activation energy and increasing reaction rates compared to analogous alkyl halides. libretexts.orglibretexts.org
In an SN2 reaction on this compound, the nucleophile attacks the α-carbon from the side opposite to the C-Br bond, resulting in an inversion of configuration at the C2 center. Given the (2S) configuration, this would lead to a (2R) product. The stereocenter at C3, which is not directly involved in the reaction, acts as a chiral auxiliary, potentially inducing diastereoselectivity by influencing the trajectory of the incoming nucleophile due to steric hindrance.
The Hell-Volhard-Zelinskii (HVZ) reaction, used to synthesize α-bromo carboxylic acids, proceeds through the formation of an acid bromide enol intermediate. pressbooks.publibretexts.org This planar intermediate can lead to racemization at the α-carbon if the starting material is chiral at that position. libretexts.org However, when starting from 3-methylpentanoic acid, the introduction of bromine at C2 creates a new stereocenter, and without a chiral catalyst, a racemic mixture of (2R)- and this compound would typically be formed.
Rearrangements, such as the Favorskii rearrangement, are also possible for α-halo carbonyl compounds under basic conditions, leading to the formation of cyclopropanone (B1606653) intermediates that subsequently rearrange to carboxylic acid derivatives.
Table 7.2: Stereochemical Outcome of SN2 Substitution
| Starting Material | Reagent | Mechanism | Product Stereochemistry at C2 |
|---|---|---|---|
| This compound | NaOH (aq) | SN2 | Inversion to (2R)-2-hydroxy-3-methylpentanoic acid |
Energetic Analysis of C-Br Bond Reactivity and Stability, including Bond Dissociation Energies
The reactivity of the C-Br bond is a central feature of the chemistry of this compound. A key metric for understanding this reactivity is the bond dissociation energy (BDE), which is the energy required to break the bond homolytically, forming a carbon radical and a bromine radical. libretexts.org The typical BDE for a C-Br bond is approximately 276 kJ/mol. vaia.comyoutube.com
This value is significantly lower than that of C-H bonds (around 413 kJ/mol) and C-F bonds, but higher than C-I bonds, indicating moderate reactivity. youtube.comresearchgate.net The presence of the adjacent carboxylic acid group can influence this bond's stability, but studies suggest that the BDEs of C-Cl and C-Br bonds are not as sensitive to substitution as C-H bonds are. libretexts.org The relatively low energy required to cleave the C-Br bond facilitates its participation in a wide range of reactions, including nucleophilic substitutions and radical processes.
By using BDEs, one can estimate the enthalpy change (ΔH) for a reaction, providing insight into its thermodynamic feasibility. The enthalpy is calculated by summing the BDEs of all bonds broken in the reactants and subtracting the sum of the BDEs of all bonds formed in the products. youtube.comchadsprep.com
Table 7.3: Selected Average Bond Dissociation Energies (BDE)
| Bond | BDE (kJ/mol) | Source |
|---|---|---|
| C-Br | ~276 | vaia.comyoutube.com |
| C-H (sp³) | ~413 | youtube.com |
| C-Cl | ~339 | |
| C-I | ~240 | |
| Br-Br | ~193 | youtube.com |
| H-Br | ~366 | youtube.com |
Note: Values can vary slightly depending on the specific molecular environment.
Molecular Modeling and Conformational Analysis, including MM2 Approach
Molecular modeling provides critical insights into the three-dimensional structure and conformational preferences of this compound. Computational methods like the MM2 (Molecular Mechanics 2) force field can be used to calculate the potential energy of the molecule as a function of its geometry. This allows for the identification of stable conformers and the energy barriers between them.
The key rotatable bonds in this compound are the C2-C3 and C3-C4 single bonds. Rotation around these bonds gives rise to various conformers. The relative energies of these conformers are determined by a combination of factors calculated by the force field:
Torsional Strain: Energy associated with twisting around single bonds.
Steric Strain (van der Waals Repulsion): Repulsive forces between non-bonded atoms that are close in space.
Angle Strain: Energy required to deform bond angles from their ideal values.
Bond Stretching/Compression: Energy associated with changing bond lengths from their equilibrium values.
For this compound, conformational analysis would focus on minimizing the steric interactions between the bulky bromine atom, the carboxylic acid group, and the ethyl and methyl groups attached to C3. The lowest energy conformers would likely adopt a staggered arrangement (e.g., anti-periplanar) that places these large groups as far apart as possible. The 3D conformers available in databases like PubChem are generated using such computational models. nih.govnih.gov
Table 7.4: Conceptual Conformational Analysis around the C2-C3 Bond
| Dihedral Angle (Br-C2-C3-C4) | Conformation Name | Relative Energy (Conceptual) | Key Interaction |
|---|---|---|---|
| ~180° | Anti | Lowest | Bulky groups (Br and Ethyl) are farthest apart. |
| ~60° | Gauche | Higher | Steric repulsion between Br and the ethyl group. |
Q & A
Q. What are the optimal synthetic routes for (2S)-2-bromo-3-methylpentanoic acid, and how do reaction conditions affect yield and stereochemical purity?
Methodological Answer: The synthesis of this compound typically involves stereoselective bromination or chiral resolution. Key methods include:
- Chiral Pool Synthesis : Starting from L-valine or related chiral precursors, bromination at the β-position using HBr or NBS (N-bromosuccinimide) under controlled conditions .
- Asymmetric Catalysis : Employing chiral catalysts (e.g., organocatalysts or transition-metal complexes) to induce enantioselective bromination of 3-methylpentenoic acid derivatives .
Q. Critical Parameters :
- Temperature : Lower temperatures (0–5°C) minimize racemization during bromination.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may require quenching to avoid esterification.
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization improves enantiomeric excess (ee > 95%) .
Q. How can researchers characterize the stereochemical integrity and purity of this compound?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to resolve enantiomers. Retention times correlate with ee .
- NMR Spectroscopy : - and -NMR can confirm regiochemistry via coupling constants (e.g., for vicinal protons) and DEPT-135 for quaternary carbons .
- Polarimetry : Specific rotation ([α]) comparisons with literature values validate enantiopurity (e.g., [α] = +15.2° for (2S)-enantiomer in MeOH) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: The β-bromo substituent and α-methyl group create steric hindrance, favoring S2 mechanisms in polar aprotic solvents (e.g., DMSO). Key findings:
- Steric Effects : The 3-methyl group slows S2 kinetics by 30–40% compared to unsubstituted analogs. Transition-state modeling (DFT) shows increased torsional strain .
- Electronic Effects : Electron-withdrawing carboxylic acid group enhances leaving-group ability, but deprotonation (at pH > 4) forms a carboxylate, reducing electrophilicity. Buffered conditions (pH 3–4) optimize reactivity .
Q. What strategies mitigate racemization during derivatization of this compound into esters or amides?
Methodological Answer: Racemization occurs via keto-enol tautomerism or acid-catalyzed pathways. Mitigation approaches:
- Low-Temperature Activation : Use DCC (dicyclohexylcarbodiimide) or EDCI at 0°C to couple with alcohols/amines, minimizing proton exchange .
- Protecting Groups : Convert the carboxylic acid to a tert-butyl ester (BocO, DMAP) before bromination, then deprotect with TFA .
- Non-Acidic Conditions : Employ Steglich esterification (DMAP, DCM) or Mitsunobu reactions (DIAD, PPh) for inversion-free derivatization .
Q. How can computational modeling predict the biological activity or metabolic pathways of this compound derivatives?
Methodological Answer:
- Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina. The bromine atom’s van der Waals radius (1.85 Å) may sterically block active-site access .
- ADMET Prediction : Tools like SwissADME estimate logP (2.1) and BBB permeability (low), suggesting limited CNS activity. The carboxylic acid group enhances renal excretion .
- Metabolic Pathway Prediction : CYP3A4 likely mediates debromination to 3-methylpentanoic acid, validated via LC-MS/MS in hepatic microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
